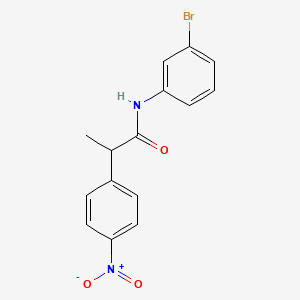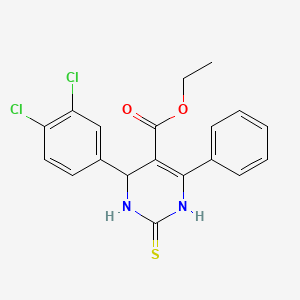![molecular formula C21H24ClN3O2 B4075923 2-(4-chlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4075923.png)
2-(4-chlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
Wirkmechanismus
2-(4-chlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide works by blocking the activity of specific enzymes called kinases, which are involved in the growth and spread of cancer cells. Specifically, this compound inhibits the activity of BTK, ITK, and TXK, which are important kinases in the B-cell receptor (BCR) signaling pathway. This pathway is critical for the survival and proliferation of B-cell lymphomas and leukemias, and this compound has been shown to induce apoptosis (cell death) in these cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical models of cancer. In addition to inhibiting the activity of BTK, ITK, and TXK, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the proliferation and migration of cancer cells, as well as the formation of new blood vessels that are necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-chlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide in lab experiments is its specificity for BTK, ITK, and TXK, which allows for targeted inhibition of these kinases without affecting other signaling pathways. This compound also has good pharmacokinetic properties, such as high oral bioavailability and good tissue distribution. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the development and application of 2-(4-chlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide in cancer therapy. One direction is to investigate the efficacy of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to explore the potential of this compound in the treatment of other types of cancer, such as solid tumors. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has been shown to inhibit the activity of several kinases, including BTK, ITK, and TXK, which are involved in the growth and survival of cancer cells. This compound has also been shown to have synergistic effects when combined with other cancer therapies, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c1-2-21(27)25-13-11-24(12-14-25)19-6-4-3-5-18(19)23-20(26)15-16-7-9-17(22)10-8-16/h3-10H,2,11-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZHAHBOUMMNIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4075840.png)
![2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4075855.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-phenylbutanamide](/img/structure/B4075862.png)
![2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B4075864.png)
![2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4075872.png)

![2-(4-isopropylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4075888.png)
![1-[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B4075894.png)
![2-(4-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B4075898.png)
![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine oxalate](/img/structure/B4075902.png)


![N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-2-phenylacetamide](/img/structure/B4075938.png)
